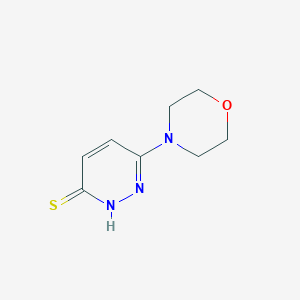

6-(4-morpholinyl)-3(2H)-pyridazinethione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

3-morpholin-4-yl-1H-pyridazine-6-thione |

InChI |

InChI=1S/C8H11N3OS/c13-8-2-1-7(9-10-8)11-3-5-12-6-4-11/h1-2H,3-6H2,(H,10,13) |

InChI Key |

ZFUBJVUAYGFVSV-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NNC(=S)C=C2 |

Isomeric SMILES |

C1COCCN1C2=NN=C(C=C2)S |

Canonical SMILES |

C1COCCN1C2=NNC(=S)C=C2 |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of Action for 6 4 Morpholinyl 3 2h Pyridazinethione and Its Derivatives

Antimicrobial Activity Investigations

The global challenge of antimicrobial resistance has spurred intensive research into novel chemical entities with potent antibacterial and antifungal properties. Derivatives of the pyridazine (B1198779) and pyridazinone core have been a subject of such investigations.

Antibacterial Efficacy and Spectrum against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial activity of 6-(4-morpholinyl)-3(2H)-pyridazinethione are not extensively available in the reviewed literature, research on structurally related pyridazinone derivatives has demonstrated notable antibacterial potential. For instance, a series of novel pyridazinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains.

One study reported that certain pyridazinone derivatives were effective against both Gram-positive and Gram-negative bacteria. Specifically, compound 7 , a fluorinated derivative, showed significant activity against Escherichia coli, Staphylococcus aureus (MRSA), Salmonella typhimurium, and Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) value of 7.8 µM. rsc.org Another compound, 13 , exhibited potent activity against Gram-negative bacteria, with MICs of 3.74 and 7.48 µM against A. baumannii and Pseudomonas aeruginosa, respectively. rsc.org Furthermore, compound 3 , which features a methyl group, was found to be the most active against the Gram-positive bacterium S. aureus (MRSA) with an MIC of 4.52 µM. rsc.org The hydrolysis of ester-containing derivatives, such as compounds 13 and 15 , was found to enhance antibacterial activity against Gram-negative strains. rsc.org

In another study, hydrazone derivatives of pyridazine were screened for their antimicrobial activity. The hydrazone derivative 15(d) , identified as 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), demonstrated the highest biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

These findings underscore the potential of the pyridazinone scaffold as a source of new antibacterial agents. The specific contribution of the 6-morpholinyl substituent on the pyridazinethione core warrants further dedicated investigation to elucidate its antibacterial spectrum and efficacy.

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| 3 | S. aureus (MRSA) | 4.52 |

| 7 | E. coli | 7.8 |

| 7 | S. aureus (MRSA) | 7.8 |

| 7 | S. typhimurium | 7.8 |

| 7 | A. baumannii | 7.8 |

| 13 | A. baumannii | 3.74 |

| 13 | P. aeruginosa | 7.48 |

Antifungal Efficacy and Spectrum against Fungal Pathogens

Information regarding the antifungal activity specifically for this compound is limited in the available scientific literature. However, broader studies on related heterocyclic systems indicate that this class of compounds can possess antifungal properties. For example, Mannich bases derived from 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione, specifically compounds 3c and 3g , have shown activity against Candida albicans. nih.gov This suggests that nitrogen-containing heterocyclic compounds can be a viable starting point for the development of new antifungal agents. Further research is necessary to determine if the this compound scaffold shares this potential.

Antineoplastic and Antiproliferative Activity Studies

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Pyridazine derivatives have emerged as a promising class of compounds with potential antineoplastic activities.

Inhibition of Cancer Cell Proliferation and Viability

While direct studies on the anticancer activity of this compound are not prominent, related structures have been investigated. For instance, novel pyridine-thiazole hybrid molecules have been synthesized and screened for their cytotoxic action. Compound 4 from this series was found to inhibit the growth of all 60 tested cancer cell lines by more than 50%, demonstrating not only a cytostatic but also a cytotoxic effect. mdpi.com The most sensitive cell lines to compound 4 included non-small cell lung cancer (NCI-H460, NCI-H522), melanoma (LOX IMVI, SK-MEL-2), colon cancer (Colo 205, HCT-15, HT29, KM12), and CNS cancer (SF-539, U251). mdpi.com

Another study on pyrrolo[3,4-c]pyridine derivatives showed that Mannich bases 3c and 3g were evaluated for their antitumor activities. nih.gov These examples highlight the potential of pyridazine-related scaffolds in cancer research, suggesting that the 6-morpholinyl-pyridazinethione structure could be a valuable template for designing new antiproliferative agents.

Modulation of Key Oncogenic Signaling Pathways (e.g., COX/LOX, EGFR)

The anticancer effects of many compounds are often mediated through their interaction with key signaling pathways that are dysregulated in cancer cells.

Cyclooxygenase (COX) and Lipooxygenase (LOX) Inhibition: The COX and LOX enzymes are crucial mediators of inflammation and are also implicated in carcinogenesis. A study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides revealed their potential as multi-target anti-inflammatory agents by targeting COX-2 and 5-LOX enzymes. nih.gov Pyridazine sulphonates 7a and 7b were identified as promising dual COX-2 and 5-LOX inhibitors, with potent inhibition of COX-2 (IC50 values of 0.05 to 0.14 µM) and moderate to potent activity against 5-LOX (IC50 range of 2–7 µM). nih.gov Specifically, compounds 3-hydroxy-6-oxopyridazine 3 , methanesulfonate 7a , and ethanesulfonate pyridazine derivative 7b showed better LOX inhibition than the reference drug Zileuton. nih.gov

Novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives have also been reported as selective cyclooxygenase-2 (COX-2) inhibitors. The incorporation of a methoxy (B1213986) group in compound 16b resulted in a potent COX-2 inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Pyrimidine (B1678525) derivatives have been extensively reviewed as EGFR tyrosine kinase inhibitors. While not directly focused on pyridazinethiones, this research highlights the importance of the broader class of nitrogen-containing heterocycles in targeting EGFR. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed as potential dual inhibitors of EGFR and VEGFR-2. These studies provide a rationale for investigating this compound and its derivatives for similar inhibitory activities against key oncogenic kinases.

Anti-inflammatory and Analgesic Effects

Research has pointed towards the potential of pyridazinone derivatives as anti-inflammatory and analgesic agents.

A variety of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and tested for their in vivo analgesic and anti-inflammatory activities. nih.gov The most active compound in this series was 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3 , which exhibited the most potent anti-inflammatory activity. nih.gov

In another study, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized. Compounds Va , Vb , and Vc showed more potent analgesic activity than acetylsalicylic acid (ASA) and also demonstrated anti-inflammatory activity comparable to indomethacin. These findings suggest that the pyridazinone core is a viable scaffold for the development of new anti-inflammatory and analgesic drugs.

Table 2: List of Mentioned Compounds

| Compound Name/Identifier | Chemical Structure/Description |

|---|---|

| This compound | The primary subject of this review. |

| 3 | A pyridazinone derivative with a methyl group. rsc.org |

| 4 | A pyridine-thiazole hybrid molecule. mdpi.com |

| 7 | A pyridazinone derivative with a fluoro group. rsc.org |

| 13 | A pyridazinone derivative. rsc.org |

| 15 | An ester-containing pyridazinone derivative. rsc.org |

| 15(d) | 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine. researchgate.net |

| 3c | A Mannich base of 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione. nih.gov |

| 3g | A Mannich base of 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione. nih.gov |

| 7a | A pyridazine sulphonate (methanesulfonate). nih.gov |

| 7b | A pyridazine sulphonate (ethanesulfonate). nih.gov |

| 16b | A pyridazine derivative with a methoxy group. |

| 3-hydroxy-6-oxopyridazine 3 | A pyridazine derivative. nih.gov |

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3 | A pyridazinone-propionamide derivative. nih.gov |

| Va, Vb, Vc | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives. |

Inhibition of Inflammatory Mediators and Pathways

Derivatives of 3(2H)-pyridazinone are recognized for their anti-inflammatory properties. Studies have shown that these compounds can modulate various inflammatory mediators and pathways. For instance, certain pyridazinone derivatives have been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory effects of some pyridazinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.com

A series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Among the synthesized compounds, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide demonstrated the most potent anti-inflammatory activity. nih.gov Furthermore, a study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives also revealed significant anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov

While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on related pyridazinone derivatives provides insights into their potential modes of action. For example, some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) in monocytic cells, a critical pathway in the inflammatory response. mdpi.com Additionally, pyridazinone derivatives bearing an indole (B1671886) moiety have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors, which can regulate the production of pro-inflammatory cytokines and chemokines. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has shown promising activity and selectivity towards PDE4B isoenzymes. nih.gov

Table 1: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

| Compound | Assay | Result | Reference |

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | Carrageenan-induced rat paw edema | Most potent anti-inflammatory activity among tested compounds | nih.gov |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives | Carrageenan-induced rat paw edema | Demonstrated anti-inflammatory activity comparable to indomethacin | nih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B inhibition and cytokine production in macrophages | Promising activity and selectivity towards PDE4B; regulates pro-inflammatory cytokine and chemokine production | nih.gov |

Mechanisms Underlying Analgesic Modulations

The analgesic properties of pyridazinone derivatives have been investigated in various preclinical models. A study on 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives demonstrated their in vivo analgesic activity using the p-benzoquinone-induced writhing test. nih.gov The parent compounds, 6-morpholino-4-aryl-3(2H)-pyridazinones, exhibited analgesic activity comparable to, though slightly lower than, acetylsalicylic acid. nih.gov Notably, derivatives with a propanoic acid, ester, or specific amide side chains at the 2-position of the pyridazinone ring showed higher analgesic activity than the reference compound. nih.gov

Similarly, a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were tested for their analgesic effects. nih.gov The analgesic activity was determined by the phenylbenzoquinone-induced writhing assay, where 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide was identified as the most active compound. nih.gov Another study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also reported potent analgesic activity for several compounds, with some exhibiting greater potency than acetylsalicylic acid. nih.gov

The precise mechanisms underlying the analgesic effects of these compounds are not fully elucidated but are thought to be linked to their anti-inflammatory properties, such as the inhibition of prostaglandin (B15479496) synthesis.

Table 2: Analgesic Activity of Selected Pyridazinone Derivatives

| Compound | Assay | Result | Reference |

| 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives | p-benzoquinone-induced writhing test | Analgesic activity comparable to acetylsalicylic acid | nih.gov |

| 6-morpholino-4-aryl-3(2H)-pyridazinones with propanoic acid, ester, or amide side chains | p-benzoquinone-induced writhing test | Higher activity than the reference compound | nih.gov |

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | Phenylbenzoquinone-induced writhing assay | Most active among the synthesized compounds | nih.gov |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives (Va, Vb, Vc) | Phenylbenzoquinone-induced writhing assay | More potent analgesic activity than acetylsalicylic acid | nih.gov |

Enzyme Inhibitory Potentials

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. Recent studies have highlighted the potential of pyridazine derivatives as cholinesterase inhibitors. nih.gov

A study focused on novel pyridazine-containing compounds as potential dual inhibitors of AChE and BuChE for the treatment of Alzheimer's disease identified a particularly potent inhibitor. nih.gov Compound 5 from this study, a pyridazine derivative, exhibited IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE, demonstrating strong dual inhibitory activity. nih.gov Docking studies suggested that this compound binds with high affinity to both enzymes. nih.gov Other compounds in the same study also showed significant inhibition of both AChE and BuChE. nih.gov

While specific data on the cholinesterase inhibitory activity of this compound is not available, the promising results from related pyridazine derivatives suggest that this class of compounds warrants further investigation for this therapeutic target.

Table 3: Cholinesterase Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 5 (a pyridazine derivative) | Acetylcholinesterase (AChE) | 0.26 | nih.gov |

| Compound 5 (a pyridazine derivative) | Butyrylcholinesterase (BuChE) | 0.19 | nih.gov |

| Compound 3 (a pyridazine derivative) | Butyrylcholinesterase (BuChE) | More effective than donepezil (B133215) (IC50 = 0.41 µM) | nih.gov |

| Compound 8 (a pyridazine derivative) | Acetylcholinesterase (AChE) | 0.64 | nih.gov |

| Compound 9 (a pyridazine derivative) | Acetylcholinesterase (AChE) | 1.84 | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes and obesity. Research has explored the inhibitory effects of pyridazine analogues on PTP1B. nih.gov One study revealed that pyridazine analogues can cause the catalytic oxidation of the reducing agent, which in turn generates hydrogen peroxide. nih.gov This hydrogen peroxide then oxidizes the active site cysteine of PTP1B, leading to the inactivation of the enzyme. nih.gov

Although direct inhibitory data for this compound on PTP1B is not documented, the general mechanism identified for pyridazine analogues suggests a potential avenue for the design of new PTP1B inhibitors based on this scaffold. The inhibitory activity of various natural and synthetic compounds against PTP1B has been documented, with IC50 values ranging from micromolar to nanomolar concentrations. nih.govresearchgate.net

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a therapeutic target for various diseases, including cancer and neurodegenerative disorders. While there is no specific research on the inhibition of SIRT2 by this compound, studies on other heterocyclic compounds provide a basis for potential future investigations.

For instance, a class of allosteric inhibitors of SIRT2 has been developed that exhibit broad-spectrum antiviral activity. nih.gov One such compound, FLS-359, was shown to bind to SIRT2 and allosterically inhibit its deacetylase activity with an IC50 of approximately 3 µM. nih.gov This highlights the potential of targeting SIRT2 with small molecules for therapeutic benefit. The development of selective SIRT2 inhibitors is an active area of research, with compounds showing high potency and selectivity being identified. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition

The reverse transcriptase (RT) of HIV-1 is a crucial enzyme for viral replication and a major target for antiretroviral drugs. Pyridinone and pyridazinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

One study on pyridinone derivatives reported IC50 values ranging from 20 to 200 nM for the inhibition of HIV-1 RT. nih.gov Another study on benzyl (B1604629) pyridazinones as HIV-1 NNRTIs identified several compounds with good activity against both wild-type and resistant virus strains. nih.gov The binding of these inhibitors to the NNRTI binding pocket of HIV-1 RT has been confirmed through crystal structure analysis. nih.gov While direct evidence for the HIV-1 RT inhibitory activity of this compound is lacking, the established activity of the broader pyridazinone class suggests its potential as a scaffold for the development of novel anti-HIV agents.

Table 4: HIV-1 Reverse Transcriptase Inhibitory Activity of Selected Pyridinone/Pyridazinone Derivatives

| Compound Class | Target | Potency | Reference |

| Pyridinone derivatives | HIV-1 Reverse Transcriptase | IC50 values ranging from 20 to 200 nM | nih.gov |

| Benzyl pyridazinones | HIV-1 Reverse Transcriptase | Good activity against wild-type and resistant viruses | nih.gov |

| L-696,229 (a pyridinone inhibitor) | HIV-1 Reverse Transcriptase | Apparent equilibrium constant for dissociation (Ki) of 400 nM | nih.gov |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Contexts

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). nih.gov Inhibition of DPP-4 increases the levels of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, making it a key target for the management of type 2 diabetes. nih.govnih.gov The inhibitors, often called "gliptins," are an established class of oral antidiabetic agents. nih.govnih.gov

A review of the scientific literature did not yield specific studies evaluating this compound or its direct derivatives for DPP-4 inhibitory activity. Research into DPP-4 inhibitors has largely focused on other chemical scaffolds. For instance, studies have explored pyrazole-based thiosemicarbazones, pyrazolidine (B1218672) derivatives, and various nicotinic acid and 3-pyridylacetamide derivatives for this purpose. nih.govrsc.orgresearchgate.net While pyridazinone derivatives have been investigated for other targets like phosphodiesterase 4 (PDE4), their potential as DPP-4 inhibitors remains an area for future investigation. kci.go.kr

Exploration of Other Enzyme Targets (e.g., c-Met Kinase, Aldose Reductase)

c-Met Kinase Inhibition

The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in various human cancers, making it an attractive therapeutic target. nih.govnih.gov Several studies have investigated pyridazinone derivatives as potential c-Met kinase inhibitors.

Research has focused on modifying the pyridazinone scaffold, particularly with morpholino-pyrimidine substitutions. researchgate.net A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety were designed and synthesized, showing potent c-Met kinase inhibitory activity. One promising compound from this series demonstrated an IC50 value of 0.6 nM against c-Met kinase. nih.gov Molecular docking studies of these derivatives suggested that the pyridazinone moiety can form crucial hydrogen bonds with amino acid residues like LYS 1110 and ASP 1222 in the active binding site of the c-Met kinase domain. nih.gov

| Compound Series | Target | Key Findings | IC50 Values | Reference |

| 6,7-Disubstituted-4-phenoxyquinoline-pyridazinones | c-Met Kinase | Potent enzymatic and cellular inhibition. | Lead compound IC50 = 0.6 nM | nih.gov |

| Phenyl-substituted pyridazin-3-ones with morpholino-pyrimidines | c-Met Kinase | Exploration of Structure-Activity Relationship (SAR) identified potent inhibitors. | Not specified | researchgate.net |

Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. youtube.comyoutube.com Under hyperglycemic conditions, this pathway's overactivation contributes to long-term diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are investigated for their potential to prevent or manage these conditions.

Studies have been conducted on pyridazine derivatives for their aldose reductase inhibitory activity. In one study, a series of 4,6-diaryl pyridazinone derivatives with a carboxylic acid function were synthesized and evaluated. The N-acetic acid derivative 3c , featuring a chlorine atom on the phenyl nucleus at the 6-position, was the most active, with an IC50 value of 1.2 x 10⁻⁵ M against pig lens aldose reductase. This research highlighted the importance of lipophilicity and the spatial configuration of the compounds for enzymatic activity. Another study on pyridothiadiazine derivatives, which are structurally related, also identified compounds with dual aldose reductase inhibitory and antioxidant activities.

| Compound Series | Target | Most Active Compound | IC50 Value | Reference |

| 4,6-Diaryl pyridazinone derivatives | Aldose Reductase | N-acetic acid derivative 3c | 1.2 x 10⁻⁵ M | |

| Pyridothiadiazine derivatives | Aldose Reductase | Hydroxy-substituted analogs | Not specified |

Broad Spectrum Biological Activities

The pyridazine scaffold is a component of many compounds investigated for antiviral activity. Research into pyridazinethione derivatives has shown potential against specific viruses. For instance, a study on newly synthesized pyridazine derivatives for anti-Hepatitis A Virus (HAV) evaluation involved the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione. Further derivatization of related triazolo[4,3-b]pyridazine-3(2H)-thione led to compounds with promising activity against HAV. One derivative, 5-(6-phenyl- nih.govresearchgate.netkci.go.krtriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govrsc.orgresearchgate.netoxadiazole, showed the highest efficacy in reducing the virus count in cell culture.

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of new antitubercular agents. Pyridazine and pyridazinone derivatives have been a subject of this research. kci.go.kr A series of novel pyridazine compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with three compounds showing moderate activity. kci.go.kr In another study, two series of pyridazinone derivatives were tested against the M. tuberculosis H37Rv strain. Compound 25 , 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, was identified as a lead compound with significant antitubercular action. Additionally, studies on related heterocyclic systems like 1,2,4-triazolethiones have identified compounds with inhibitory activity against Mycobacterium bovis BCG. nih.gov

| Compound Series | Target Organism | Lead Compound/Finding | Activity | Reference |

| Pyridazinone derivatives | M. tuberculosis H37Rv | Compound 25 | Good antitubercular activity | |

| Novel pyridazine derivatives | M. tuberculosis | Three compounds identified | Moderate activity | kci.go.kr |

Pyridazine-based compounds have been explored for their potential to lower blood pressure. rsc.org The introduction of various heterocyclic rings, such as imidazole, into the 6-position of the pyridazine nucleus has yielded compounds with significant antihypertensive action. One derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) (7c ), was found to be 4.9 times more active than the reference drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. rsc.org This indicates that modification at the 6-position of the pyridazine ring is a viable strategy for developing potent antihypertensive agents.

Derivatives of pyridazine have been synthesized and evaluated for their potential as anticonvulsant agents. A study on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines found that compounds with a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position were essential for anticonvulsant activity. The introduction of a chlorine atom to the phenyl ring significantly increased potency. Specifically, 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine was among the most potent compounds in the series, showing efficacy comparable to or greater than phenobarbital (B1680315) in antagonizing maximal electroshock-induced seizures in mice. Fused systems, such as 6-substituted-pyrido[3,2-d]pyridazine derivatives, have also yielded potent anticonvulsants.

| Compound Series | Key Structural Features | Most Potent Compound | Finding | Reference |

| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Phenyl at C6, 4-hydroxypiperidine at C3 | 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Potency greater than or equal to phenobarbital in MES test | |

| 6-Substituted-pyrido[3,2-d]pyridazines | Fused heterocyclic system | N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine | Significant anticonvulsant activity, safer than carbamazepine |

Herbicidal and Plant Growth Regulation Potentials

The exploration of pyridazinone derivatives has revealed their significant potential in agriculture, specifically as herbicides and plant growth regulators. While direct studies on the herbicidal or plant growth regulatory activities of this compound are not extensively documented in publicly available research, the broader class of pyridazinone and pyridazine compounds has been the subject of considerable investigation, demonstrating a range of biological effects on various plant species.

Research into pyridazinone derivatives has led to the development of compounds with notable herbicidal properties. These compounds often act by inhibiting crucial biological processes in plants. For instance, a series of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives were synthesized and evaluated for their herbicidal activities. nih.gov Bleaching activities were observed, and some of these compounds demonstrated herbicidal effects. nih.gov This suggests that the pyridazinone scaffold can be a key element in designing new herbicides.

Further studies have focused on the structure-activity relationships of these derivatives to optimize their herbicidal efficacy. For example, the substitution pattern on the pyridazine ring has been shown to be critical for activity. In one study, it was found that a substituted phenoxy group at the 3-position of the pyridazine ring, combined with an electron-withdrawing group at the para-position on a benzene (B151609) ring, was essential for high herbicidal activity. nih.gov Some of these synthesized compounds exhibited excellent herbicidal activities at very low application rates. nih.gov

The mechanism of action for some herbicidal pyridazinone derivatives has been identified as the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the bleaching symptoms observed in treated plants.

In addition to herbicidal effects, certain pyridazine derivatives have been investigated for their potential as plant growth regulators. These compounds can influence various aspects of plant development, including germination, morphogenesis, and biomass production. researchgate.net For example, a study on Phaseolus vulgaris L. (common bean) showed that some pyridazine derivatives could stimulate growth and increase lignin (B12514952) content. researchgate.net

Other research has focused on designing pyridazine-based compounds that can act as synthetic auxins, a class of plant hormones that regulate many aspects of plant growth and development. Novel 6-indazolyl-2-picolinic acids, which incorporate a pyridazine-like (indazole) structure, have been synthesized and shown to exhibit significant root growth inhibition in various weeds. mdpi.com These compounds were found to induce the upregulation of genes involved in ethylene (B1197577) and abscisic acid production, leading to plant death. mdpi.com

The development of pyridazine and pyridazinone derivatives as agrochemicals is an active area of research. Their structural versatility allows for the fine-tuning of their biological activity, making them promising candidates for the development of new herbicides and plant growth regulators with improved efficacy and environmental profiles. researchgate.net

Below is a table summarizing the findings on the herbicidal and plant growth regulation potential of various pyridazinone and pyridazine derivatives.

| Compound Class | Biological Activity | Key Findings |

| alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives | Herbicidal | Exhibited bleaching activities and herbicidal effects on barnyardgrass and rape. nih.gov |

| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Herbicidal | Showed excellent herbicidal activities; specific substitutions were crucial for high efficacy. nih.gov |

| Pyridazine derivatives | Plant Growth Regulation | Some derivatives showed growth stimulatory activity in common bean (Phaseolus vulgaris L.). researchgate.net |

| 6-Indazolyl-2-picolinic acids | Herbicidal | Demonstrated significant root inhibitory activity in various weeds by affecting auxin-related gene expression. mdpi.com |

Structure Activity Relationship Sar Elucidation of 6 4 Morpholinyl 3 2h Pyridazinethione Analogs

Systematic Modification of the 6-(4-morpholinyl)-3(2H)-pyridazinethione Scaffold

The foundational structure of this compound presents multiple avenues for chemical modification, primarily centered on the pyridazine (B1198779) and morpholine (B109124) rings. Understanding the impact of these alterations is crucial for optimizing the compound's interaction with its biological target.

Impact of Substituent Variation at the Pyridazine and Morpholine Moieties on Biological Efficacy

The biological activity of pyridazinone derivatives, the oxygen-containing counterparts of pyridazinethiones, is significantly influenced by the nature of substituents at various positions of the pyridazine ring. For instance, substitutions at the 2-position of the pyridazinone ring have been shown to modulate analgesic and vasodilatory properties. While direct SAR data for the thione analog is limited, these findings suggest that the electronic and steric properties of substituents on the pyridazine core are critical determinants of biological activity.

Furthermore, exploration of different heterocyclic rings in place of morpholine has provided valuable insights. In studies on 2,6-disubstituted pyridine and pyrazine derivatives, a comparison of morpholine, piperidine (B6355638), and pyrrolidine substituents revealed a general trend in activity, with piperidine and pyrrolidine often conferring greater potency than morpholine. This suggests that the basicity and lipophilicity of the heterocyclic moiety play a significant role in target engagement.

To systematically evaluate these effects in the context of this compound, a series of analogs could be synthesized and tested. The following table outlines a hypothetical set of modifications and their potential impact on biological efficacy, based on general principles of medicinal chemistry.

| Modification | Rationale | Predicted Impact on Efficacy |

| Pyridazine Moiety | ||

| Substitution at N2 with small alkyl groups | To probe the steric and electronic requirements of the binding pocket. | May enhance or decrease activity depending on the target. |

| Introduction of electron-donating or -withdrawing groups on the pyridazine ring | To modulate the electron density of the ring system and its interaction potential. | Could significantly alter binding affinity and selectivity. |

| Morpholine Moiety | ||

| Replacement with piperidine | To increase basicity and lipophilicity. | Potentially higher activity, but may also affect selectivity and off-target effects. |

| Replacement with pyrrolidine | To alter ring size and conformational flexibility. | May lead to improved binding through better conformational fit. |

| Introduction of substituents on the morpholine ring | To explore additional binding interactions. | Could provide new anchor points for target engagement and enhance potency. |

Elucidation of the Specific Role of the Morpholine Moiety in Target Interaction

The morpholine ring is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. In the context of this compound, the morpholine moiety likely plays a multifaceted role in target interaction.

Conformational Analysis and Stereochemical Considerations in SAR Development

The three-dimensional arrangement of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound and its analogs is therefore essential for a comprehensive understanding of their SAR. The flexibility of the bond connecting the morpholine and pyridazine rings allows for multiple, low-energy conformations.

Computational modeling and experimental techniques such as NMR spectroscopy can be employed to determine the preferred conformations in solution and in the bound state. Understanding the conformational preferences of the morpholine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the two ring systems is critical. For instance, the orientation of the morpholine ring could influence the accessibility of the pyridazinethione core for interaction with the target.

Stereochemistry becomes a critical consideration if chiral centers are introduced into the molecule, for example, by substituting the morpholine or pyridazine rings with groups that create stereoisomers. The biological activity of enantiomers can differ significantly, with one enantiomer often being much more potent than the other. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in SAR development to identify the eutomer, the more active isomer.

Identification of Key Pharmacophoric Features Essential for Potent Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its structural features and potential interactions with a biological target.

Key pharmacophoric features likely include:

A hydrogen bond acceptor: The nitrogen atom of the morpholine ring.

A hydrogen bond donor/acceptor: The thione group (C=S) of the pyridazinethione ring, which can engage in hydrogen bonding.

Aromatic/hydrophobic region: The pyridazine ring itself, which can participate in hydrophobic or π-stacking interactions.

A specific spatial arrangement of these features, dictated by the conformational preferences of the molecule.

The development of a robust pharmacophore model requires a dataset of active and inactive analogs. By comparing the structural features of these compounds, it is possible to refine the model and identify the key elements that are absolutely required for potent target interactions. This model can then be used for virtual screening of compound libraries to identify new and potentially more potent analogs.

The following table summarizes the potential pharmacophoric features of the this compound scaffold.

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor | Morpholine Nitrogen | Interaction with a hydrogen bond donor on the target protein. |

| Hydrogen Bond Donor/Acceptor | Pyridazinethione Sulfur | Interaction with hydrogen bond donors or acceptors on the target. |

| Aromatic/Hydrophobic Region | Pyridazine Ring | Hydrophobic interactions or π-stacking with aromatic residues in the binding pocket. |

Computational and Theoretical Chemistry Applications in the Study of 6 4 Morpholinyl 3 2h Pyridazinethione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 6-(4-morpholinyl)-3(2H)-pyridazinethione, within the active site of a biological target, typically a protein or enzyme.

Molecular docking simulations are pivotal in identifying the most probable binding poses of this compound within a target's binding pocket. The process involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the active site. The scoring functions estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which correlates with the inhibitory potential of the compound. nih.govresearchgate.net

For a series of dihydropyridazin-3(2H)-one derivatives, which are structurally related to the compound of interest, molecular docking studies have been successfully employed to predict their binding affinities with human cytosolic branched-chain aminotransferase. researchgate.net In such studies, a lower binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity. researchgate.net The binding mode analysis reveals the specific spatial arrangement of the ligand and the key amino acid residues it interacts with. nih.gov

Illustrative Molecular Docking Data for Pyridazinone Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Enzyme X | -8.5 | TYR-22, ARG-75, LYS-184 |

| Derivative B | Enzyme X | -7.9 | ASN-147, ARG-75, TYR-22 |

| Derivative C | Enzyme Y | -9.2 | PHE-118, LEU-115, ASP-77 |

| Derivative D | Enzyme Y | -8.8 | LYS-184, ARG-75, ASN-147 |

This table is for illustrative purposes and is based on typical data from studies on related pyridazinone compounds. nih.gov

Beyond predicting static binding poses, molecular docking provides critical information about the non-covalent interactions that stabilize the enzyme-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, a study on 2H-thiopyrano[2,3-b]quinoline derivatives identified key amino acid residues such as ILE-8, LYS-7, and TRP-12 as being crucial for binding within the active site of the CB1a protein. nih.gov

By identifying these critical interactions, researchers can understand the structural basis of a compound's activity and make informed decisions for designing new analogs with improved potency and selectivity. The analysis of these interactions is fundamental for the rational design of new drug candidates. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov For this compound, DFT studies are crucial for characterizing its electronic properties and understanding its chemical reactivity and stability.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can also be calculated using DFT. These maps highlight the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. This information is valuable for understanding how the molecule might interact with its biological target.

Illustrative DFT-Calculated Electronic Properties for Pyridine Derivatives

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes and is based on typical data from DFT studies on related pyridine compounds. consensus.app

The pyridazinethione ring of this compound can exist in different tautomeric forms, namely the thione and thiol forms. DFT calculations are highly effective in determining the relative stabilities of these tautomers in both the gas phase and in different solvents. nih.gov Studies on related pyridinethiol systems have shown that while the thiol form might be more stable in the gas phase, the thione tautomer is often favored in solution due to its larger dipole moment, which is stabilized by the solvent. nih.gov

Understanding the predominant tautomeric form is crucial as it dictates the molecule's shape, electronic properties, and its ability to act as a hydrogen bond donor or acceptor, all of which are critical for its interaction with a biological target.

Molecular Dynamics Simulations for System Stability and Interaction Profiling

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. arxiv.org For this compound, MD simulations are used to study the stability of the ligand-enzyme complex and to profile the interactions over a period of time, typically in a simulated aqueous environment. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. In silico methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized. For this compound, computational tools can offer valuable insights into its potential behavior in the body.

Various software and web-based platforms, such as SwissADME, ADMETlab, and pkCSM, utilize extensive databases of experimental data to build predictive models based on a compound's chemical structure. These models can estimate a wide range of pharmacokinetic parameters.

Physicochemical Properties and Lipophilicity:

The physicochemical characteristics of a molecule are fundamental determinants of its ADME profile. Key descriptors include molecular weight (MW), the number of hydrogen bond donors (HBD) and acceptors (HBA), and lipophilicity (log P). For this compound, these properties are predicted to fall within ranges that are generally considered favorable for drug-like molecules, according to established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 213.27 g/mol |

| Log P (Consensus) | 0.85 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 57.34 |

| Topological Polar Surface Area (TPSA) | 61.83 Ų |

Absorption:

Oral bioavailability is heavily influenced by a compound's absorption from the gastrointestinal (GI) tract. In silico models predict that this compound has a high probability of good intestinal absorption. This is supported by its favorable physicochemical properties and a positive prediction from the BOILED-Egg model, which assesses passive human intestinal absorption.

Distribution:

Following absorption, a compound's distribution throughout the body is governed by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB). Predictions suggest that this compound is likely to exhibit moderate binding to plasma proteins and is not predicted to be a P-glycoprotein (P-gp) substrate, a key efflux transporter that can limit drug distribution to tissues. Crucially, the compound is predicted to not cross the blood-brain barrier, which can be advantageous in avoiding central nervous system side effects for peripherally acting drugs.

Metabolism:

The metabolic fate of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico predictions indicate that this compound is not likely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This suggests a lower potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes.

Excretion:

While excretion pathways are more complex to predict computationally, the compound's water solubility, as inferred from its log P value, suggests that renal clearance could be a possible route of elimination.

Table 2: Predicted ADME Parameters for this compound

| Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | 0.55 |

These in silico predictions provide a valuable preliminary assessment of the ADME profile of this compound, suggesting that it possesses several desirable pharmacokinetic properties. However, it is important to note that these are predictive models and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's potency or efficacy, QSAR models can be used to predict the activity of novel, unsynthesized molecules, thereby guiding medicinal chemistry efforts in a more rational and efficient manner.

For a series of pyridazinethione derivatives, including this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor implicated in a disease. The development of a robust QSAR model involves several key steps:

Data Set Curation: A dataset of structurally related pyridazinethione compounds with experimentally determined biological activities (e.g., IC50 values) is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, TPSA), electronic properties (e.g., HOMO/LUMO energies), and topological features.

Feature Selection and Model Building: Statistical methods are employed to select the most relevant descriptors that correlate with biological activity. Various machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF), can then be used to construct the QSAR model.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new compounds.

Illustrative QSAR Model for Pyridazinethione Derivatives:

In the absence of a specific published QSAR study for this compound, we can present a hypothetical example of a QSAR model for a series of pyridazinethione derivatives with anticancer activity.

Table 3: Hypothetical Data for a QSAR Study of Pyridazinethione Derivatives

| Compound | pIC50 (Experimental) | LogP | TPSA (Ų) | Molecular Weight | pIC50 (Predicted) |

| Derivative 1 | 7.2 | 1.5 | 65.2 | 220.3 | 7.1 |

| Derivative 2 | 6.8 | 1.2 | 70.1 | 215.2 | 6.9 |

| This compound | 6.5 | 0.85 | 61.8 | 213.3 | 6.6 |

| Derivative 4 | 6.1 | 0.9 | 63.5 | 210.4 | 6.2 |

| Derivative 5 | 5.9 | 0.5 | 68.9 | 205.1 | 5.8 |

A hypothetical QSAR equation derived from such data might look like:

pIC50 = 0.8 * LogP - 0.05 * TPSA + 0.01 * Molecular Weight + constant

This equation would suggest that higher lipophilicity (LogP) and molecular weight are positively correlated with anticancer activity, while a larger topological polar surface area (TPSA) has a negative impact. Such a model, once validated, could be used to prioritize the synthesis of new pyridazinethione derivatives with potentially enhanced potency.

The application of QSAR modeling to the study of this compound and its analogs holds significant promise for accelerating the discovery of new therapeutic agents by providing a predictive framework for understanding structure-activity relationships.

Future Perspectives and Advanced Research Directions for 6 4 Morpholinyl 3 2h Pyridazinethione

Rational Design and Synthesis of Novel Pyridazinethione Analogs with Enhanced Efficacy and Selectivity

The foundation of advancing 6-(4-morpholinyl)-3(2H)-pyridazinethione from a chemical entity to a potential therapeutic agent lies in the strategic design and synthesis of novel analogs. The primary objective of such endeavors is to systematically modify its chemical structure to amplify its desired biological effects while minimizing off-target interactions. This process, known as rational drug design, relies on a deep understanding of the structure-activity relationships (SAR) of the lead compound.

Future research should systematically explore modifications at key positions of the this compound molecule. This includes substitutions on the morpholine (B109124) ring, alterations of the pyridazine (B1198779) core, and modifications of the thione group. For instance, the synthesis of a series of analogs with different substituents on the morpholine ring could elucidate the impact of steric and electronic properties on biological activity. Furthermore, the replacement of the thione sulfur atom with an oxygen (to form the corresponding pyridazinone) or other bioisosteric groups could modulate the compound's metabolic stability and target-binding affinity.

A critical aspect of this research will be the development of efficient and versatile synthetic routes to access these novel analogs. Methodologies that allow for the rapid diversification of the core scaffold will be instrumental in generating a library of compounds for biological screening.

Exploration of Untapped Biological Targets and Therapeutic Applications

While pyridazine derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, the specific therapeutic potential of this compound remains largely to be defined. Future research should therefore focus on comprehensive biological screening to identify and validate novel molecular targets for this compound and its analogs.

High-throughput screening (HTS) campaigns against diverse panels of enzymes and receptors can unveil previously unknown biological activities. For example, given the prevalence of the morpholine moiety in kinase inhibitors, it would be prudent to investigate the inhibitory potential of this compound against a broad spectrum of kinases implicated in cancer and inflammatory diseases. The ability of the morpholine group to interact with target proteins makes this a promising avenue of exploration.

Furthermore, considering the structural similarities to compounds with known central nervous system (CNS) activity, exploring its potential in neurodegenerative diseases is a logical next step. The morpholine heterocycle is a feature in molecules designed to modulate enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases. Investigating the effect of this compound on these and other CNS targets could open up new therapeutic avenues.

Integration of Advanced Computational Methodologies for Expedited Drug Discovery in Pyridazinethione Research

The integration of advanced computational methodologies offers a powerful and resource-efficient approach to expedite the drug discovery process for this compound and its derivatives. These in silico techniques can provide valuable insights into the molecular interactions governing biological activity and guide the rational design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding modes of this compound within the active sites of various biological targets. This information is invaluable for understanding the key interactions and for designing modifications that can enhance binding affinity. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to virtually screen new designs and prioritize the synthesis of the most promising candidates.

Moreover, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-target interactions, offering deeper insights into the stability of the complex and the conformational changes that may occur upon binding. The use of these computational tools, in synergy with experimental validation, will undoubtedly accelerate the journey of this compound from a compound of interest to a potential clinical candidate. The literature supports the use of such computational approaches for piperidine (B6355638) and morpholine derivatives to enhance pharmacological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.